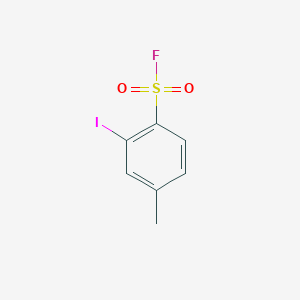

2-Iodo-4-methylbenzenesulfonyl fluoride

Description

Structural Architectures of Halogenated Arylsulfonyl Fluorides and Their Significance in Chemical Transformations

Halogenated arylsulfonyl fluorides are a class of organic compounds characterized by an aromatic ring substituted with both a sulfonyl fluoride (B91410) (-SO₂F) group and one or more halogen atoms. The nature and position of the halogen substituent significantly influence the electronic properties and reactivity of the molecule.

The sulfonyl fluoride group is known for its remarkable stability, particularly in comparison to other sulfonyl halides like sulfonyl chlorides. nih.gov This stability makes it compatible with a wide range of reaction conditions, yet it can be readily activated to react with nucleophiles. sigmaaldrich.com The strong S-F bond also imparts resistance to reduction. nih.gov

The presence of a halogen, such as iodine in the case of 2-Iodo-4-methylbenzenesulfonyl fluoride, introduces a reactive site for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent metal catalyst, a key step in many coupling processes.

Table 1: Key Functional Groups and Their Significance

| Functional Group | Chemical Formula | Key Characteristics | Significance in Chemical Transformations |

| Sulfonyl Fluoride | -SO₂F | High stability, tunable reactivity, resistance to reduction. nih.govsigmaaldrich.com | Enables participation in SuFEx click chemistry for the formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages. nih.gov |

| Aryl Iodide | Ar-I | Weaker C-I bond, good leaving group. | Serves as an excellent electrophile in a wide variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |

Historical Trajectories and Evolution of Research on Sulfonyl Fluorides and Aromatic Iodides

The chemistry of sulfonyl fluorides and aromatic iodides has evolved along distinct yet converging paths. Initially, sulfonyl fluorides were primarily investigated for their inertness, which made them useful as protecting groups or in applications requiring high chemical stability. The landscape shifted dramatically with the advent of SuFEx chemistry, introduced by K. Barry Sharpless and coworkers, which unlocked the potential of the sulfonyl fluoride group as a versatile connector in chemical synthesis. sigmaaldrich.com This "click chemistry" approach allows for the efficient and reliable formation of strong covalent bonds under mild conditions. sigmaaldrich.com

Aromatic iodides, on the other hand, have a long and storied history in organic synthesis, particularly as precursors in cross-coupling reactions. The development of palladium-catalyzed reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the Nobel Prize in Chemistry in 2010, revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds. Aryl iodides are often the most reactive among the aryl halides in these transformations, undergoing oxidative addition to palladium catalysts more readily than their bromide or chloride counterparts.

The convergence of these two fields is embodied in molecules like this compound, where the well-established reactivity of the aryl iodide can be combined with the modern utility of the sulfonyl fluoride.

Overview of Current Research Paradigms and Synthetic Utility of this compound

While specific research exclusively focused on this compound is limited in publicly available literature, its synthetic utility can be inferred from the extensive research on related bifunctional molecules. Current research paradigms focus on leveraging the orthogonal reactivity of the two functional groups.

One common strategy involves the initial functionalization of the aryl iodide moiety via a cross-coupling reaction. This allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. The sulfonyl fluoride group, being robust and generally unreactive under these conditions, remains intact for subsequent transformations.

Following the modification at the iodo-position, the sulfonyl fluoride can then be engaged in a SuFEx reaction. This allows for the introduction of a second point of diversity, for example, by reacting it with amines to form sulfonamides or with phenols to form sulfonate esters. This sequential approach provides a powerful platform for the rapid generation of diverse molecular libraries for applications in drug discovery and materials science.

Interplay of Sulfonyl Fluoride and Aryl Iodide Moieties in Advanced Synthetic Design

The true elegance of bifunctional reagents like this compound lies in the strategic interplay between its two reactive centers. The presence of the electron-withdrawing sulfonyl fluoride group can influence the reactivity of the aryl iodide, potentially making it more susceptible to nucleophilic aromatic substitution under certain conditions. Conversely, the steric and electronic properties of substituents introduced via the aryl iodide can modulate the reactivity of the sulfonyl fluoride in subsequent SuFEx reactions.

This interplay allows for intricate synthetic designs where the order of reactions can be strategically chosen to achieve a desired outcome. For instance, a complex fragment could be introduced via a Suzuki coupling at the aryl iodide position, and the resulting molecule could then be used as a scaffold to be further elaborated through the sulfonyl fluoride handle. This modular approach is highly valued in modern synthetic chemistry for its efficiency and flexibility.

The development of new catalytic systems that can selectively activate one functional group in the presence of the other is an active area of research. Such advancements will further enhance the synthetic utility of molecules like this compound, enabling the construction of increasingly complex and functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQAURXCZJALAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Iodo 4 Methylbenzenesulfonyl Fluoride

Regioselective Iodination Strategies in the Synthesis of Methylbenzenesulfonyl Fluoride (B91410) Precursors

A critical step in the synthesis of 2-Iodo-4-methylbenzenesulfonyl fluoride is the regioselective introduction of an iodine atom at the ortho-position to the methyl group of a 4-methylbenzenesulfonyl derivative. The directing effects of the methyl and sulfonyl groups on the aromatic ring necessitate carefully designed iodination protocols to achieve the desired 2-iodo substitution pattern.

Electrophilic Iodination Protocols and Selectivity Control

Electrophilic iodination of aromatic compounds is a fundamental transformation, though controlling regioselectivity can be challenging, especially in substituted benzenes. mdpi.com For a precursor like p-toluenesulfonyl fluoride, the methyl group is an ortho-, para-directing activator, while the sulfonyl fluoride group is a meta-directing deactivator. The position ortho to the methyl group (and meta to the sulfonyl fluoride) is the target for iodination.

Molecular iodine (I₂) itself is a weak electrophile, and its reactions with aromatic rings often require an activating agent or oxidant to generate a more potent iodinating species. mdpi.com Common systems involve the use of I₂ in combination with oxidants like nitric acid, hydrogen peroxide, or persulfates. mdpi.comorganic-chemistry.org The choice of oxidant and reaction conditions is crucial for controlling the reaction and preventing side reactions. For instance, an environmentally friendly method for the aerobic oxidative iodination of alkenes uses potassium iodide as the iodine source, catalyzed by sodium nitrite (B80452) in an acidic medium, which could be adapted for aromatic systems. mdpi.com

Recent advances have focused on developing milder and more selective iodination reagents. Hypervalent iodine reagents, for example, have been explored for various transformations. While often used for fluorination, their precursors highlight the generation of electrophilic halogenating species. researchgate.netrsc.org The in-situ generation of iodine monofluoride (IF) from reagents like molecular iodine and a fluoride source can be used for the regioselective iodofluorination of alkenes, a principle that can be extended to the electrophilic iodination of activated aromatic rings. organic-chemistry.orgresearchgate.net

Directed Metal-Catalyzed Iodination Approaches (e.g., Pd-catalyzed)

To overcome the inherent regioselectivity challenges of classical electrophilic substitution, directed C-H activation strategies have become powerful tools. Palladium catalysis, in particular, has been successfully employed for the ortho-halogenation of aromatic compounds bearing a directing group. nih.gov

In this approach, a directing group on the substrate coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, typically at the ortho position. This facilitates the cleavage of the C-H bond and subsequent functionalization. For a precursor derived from toluene, an appropriately chosen directing group can guide the palladium catalyst to iodinate the C-H bond at the 2-position. For example, acetanilides have been shown to undergo solvent-free, palladium-catalyzed ortho-iodination using N-iodosuccinimide (NIS) as the iodine source under ball-milling conditions. nih.gov A plausible mechanism involves the formation of a palladacycle intermediate, followed by oxidative addition of the iodine source and reductive elimination to yield the ortho-iodinated product. nih.gov

While direct application to sulfonyl fluoride precursors is less commonly documented, the principle is adaptable. A synthetic route could involve a directing group that is later converted to the sulfonyl fluoride or a precursor that can withstand the catalytic conditions. The key advantage of this method is the high regioselectivity imparted by the directing group, which overrides the inherent electronic preferences of the aromatic ring.

Sulfonyl Fluoride Formation from Benzenesulfonic Acid Derivatives and Sulfonyl Chlorides

The conversion of benzenesulfonic acids or their more reactive chloride counterparts into sulfonyl fluorides is a crucial step in the synthesis of the target molecule. This transformation can be achieved through either direct fluorination of the acid or, more commonly, via a halogen exchange reaction from the corresponding sulfonyl chloride.

Direct Fluorination Techniques

Synthesizing sulfonyl fluorides directly from sulfonic acids is an attractive strategy as it bypasses the often harsh conditions required to prepare sulfonyl chlorides. researchgate.net However, this conversion has been challenging, and recent research has focused on developing effective deoxyfluorination reagents.

Two complementary strategies have emerged for this transformation. One method involves the use of thionyl fluoride (SOF₂), which can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields (90-99%) within an hour. nih.govrsc.org Another approach utilizes bench-stable deoxyfluorinating agents like Xtalfluor-E®, which can convert both sulfonic acids and their salts to sulfonyl fluorides under milder conditions, with yields ranging from 41-94%. researchgate.netnih.gov These methods represent a significant improvement over two-step procedures that proceed via an in-situ generated sulfonyl chloride. researchgate.net A facile one-pot cascade process has also been developed, transforming sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents under mild conditions. rsc.org

| Method | Reagent | Substrate | Yield | Reference |

| Deoxyfluorination | Thionyl Fluoride (SOF₂) | Sulfonic Acid Sodium Salts | 90-99% | nih.govrsc.org |

| Deoxyfluorination | Xtalfluor-E® | Sulfonic Acids/Salts | 41-94% | researchgate.netnih.gov |

| One-Pot Cascade | Cyanuric Chloride, KHF₂ | Sulfonates/Sulfonic Acids | Good | rsc.orgrsc.org |

Halogen Exchange Reactions from Sulfonyl Chlorides

The most established and widely used method for preparing sulfonyl fluorides is the halogen exchange (halex) reaction of the corresponding sulfonyl chlorides. nih.govacs.orgacs.org This approach benefits from the ready availability of sulfonyl chlorides, although their synthesis can sometimes require harsh reagents. claremont.edu The exchange reaction is typically performed using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.orgnih.gov

The reaction is often carried out in an aqueous medium or a biphasic mixture. nih.govorganic-chemistry.org For example, a simple and mild method uses a mixture of KF in water and acetone, providing a broad range of sulfonyl fluorides in high yields (84-100%). organic-chemistry.org This "on-water" technique is scalable and avoids hazardous reagents. nih.gov The use of phase-transfer catalysts can also facilitate the reaction. rsc.org Sulfonyl fluorides are generally more stable towards hydrolysis and thermolysis than their sulfonyl chloride counterparts, which drives the reaction to completion. acs.orgnih.gov

| Fluoride Source | Solvent System | Typical Yield | Key Features | Reference |

| KHF₂ | Saturated aqueous solution | ~100% | On-water, effective conversion | nih.gov |

| KF | Water/Acetone biphasic | 84-100% | Mild, simple workup, scalable | organic-chemistry.org |

| KF / 18-crown-6 (B118740) | Acetonitrile | Good | Phase-transfer catalysis | rsc.org |

One-Pot Synthetic Sequences Incorporating Sulfur Dioxide Surrogates (e.g., DABSO)

To improve synthetic efficiency and reduce waste, one-pot procedures that combine multiple reaction steps are highly desirable. In the context of sulfonyl fluoride synthesis, palladium-catalyzed methods using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) have become prominent. researchgate.netnih.govrsc.orgrsc.org These methods allow for the direct conversion of aryl halides (iodides or bromides) into aryl sulfonyl fluorides in a single reaction vessel. nih.govacs.orgorganic-chemistry.org

The process typically involves two main stages. First, a palladium-catalyzed sulfonylation of the aryl halide (e.g., 2-iodo-4-methylbenzene) is performed using DABSO as the SO₂ source. This generates an intermediate aryl sulfinate. researchgate.netnih.gov In the second stage, without isolating the intermediate, an electrophilic fluorinating reagent is added to the reaction mixture. This converts the sulfinate to the final sulfonyl fluoride product. rsc.org

| Aryl Halide | SO₂ Source | Fluorinating Agent | Catalyst System | Key Features | Reference(s) |

| Aryl Bromides | DABSO | NFSI | PdCl₂(AmPhos)₂ | Mild, efficient, good functional group tolerance | researchgate.netnih.govrsc.orgrsc.org |

| Aryl Iodides | DABSO | Selectfluor | Pd(OAc)₂ / CataCXium A | Good to excellent yields for diverse substrates | nih.govacs.orgorganic-chemistry.orgresearchgate.net |

This one-pot approach, starting from an appropriately substituted aryl iodide like 1-iodo-4-methylbenzene, represents a highly convergent and powerful strategy for the synthesis of this compound, although it would require a subsequent regioselective iodination step if starting from an uniodinated aryl halide. Alternatively, starting with 2,4-diiodotoluene would allow for selective functionalization of one C-I bond.

Electrochemical and Photoredox-Catalyzed Pathways to Arylsulfonyl Fluorides

Modern synthetic chemistry has increasingly turned towards electrochemical and photochemical methods to construct complex molecules under mild conditions. These approaches offer sustainable and efficient alternatives to traditional synthetic routes for arylsulfonyl fluorides, including this compound. They often avoid the use of harsh reagents and provide unique pathways for bond formation.

Electrochemical Synthesis:

Electrosynthesis has emerged as a powerful tool for organic reactions, leveraging anodic oxidation to bypass the need for chemical oxidants. mdpi.com This is particularly advantageous for the synthesis of sulfonyl fluorides. A notable electrochemical approach involves the direct oxidative coupling of thiols or disulfides with a simple and inexpensive fluoride source like potassium fluoride (KF). semanticscholar.orgacs.org This method is environmentally benign, operates under mild conditions, and avoids stoichiometric amounts of oxidants. acs.org The reaction demonstrates a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, with yields ranging from 19% to 96%. semanticscholar.orgacs.org For instance, the electrochemical conversion of halogenated thiophenols proceeds efficiently, providing a direct route to precursors for compounds like this compound. acs.org

Other electrochemical strategies include:

The synthesis from sulfonyl hydrazides, where n-Bu4NI acts as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species. rsc.org

The synthesis from nitroarenes, where the choice of ionic liquid can have a dramatic effect on the reaction outcome. researchgate.net

An electroreductive protocol for the radical fluorosulfonylation of vinyl triflates using sulfuryl chlorofluoride (FSO2Cl) as the fluorosulfonyl radical source, which yields valuable β-keto sulfonyl fluorides. organic-chemistry.orgnih.gov This process utilizes inexpensive graphite (B72142) felt electrodes, avoiding sacrificial metal anodes and enhancing its sustainability. organic-chemistry.org

These electrochemical methods are characterized by their operational simplicity and high efficiency, making them valuable for preparing diverse sulfonyl fluorides. semanticscholar.orgresearchgate.net

Photoredox-Catalyzed Pathways:

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of arylsulfonyl fluorides. researchgate.net These reactions often involve the generation of an aryl radical which is then trapped by a sulfur dioxide (SO2) surrogate, followed by reaction with a fluorine source. mdpi.com

Key photoredox-catalyzed approaches include:

From Aryl Diazonium Salts: A metal-free procedure utilizes an organo-photocatalyst to react aryl diazonium salts with a sulfur dioxide source, such as DABSO, followed by nucleophilic fluorination to yield the arylsulfonyl fluoride. researchgate.net This method shows broad functional group tolerance. researchgate.net

Three-Component Reactions: A metal-free, photoredox-catalyzed three-component assembly of arylsulfonyl fluorides has been developed using dibenzothiophenium (DBT) salts, a sulfur dioxide source, and potassium bifluoride (KHF2) as the fluorine source. nih.gov This approach is noted for its good yields and wide functional tolerance, making it suitable for late-stage drug fluorosulfonylation. nih.gov

From Alkenes and Olefins: Radical fluorosulfonylation of alkenes can be achieved through photoredox catalysis to generate alkenyl sulfonyl fluorides. researchgate.net Another method involves a three-component aminofluorosulfonylation of unactivated olefins, merging photocatalysis with radical relay processes to produce various aliphatic sulfonyl fluorides. nih.govrsc.org These reactions employ reagents like N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov

Mechanistic studies suggest these reactions proceed through the generation of radical intermediates, such as aryl, alkyl, or sulfonyl radicals, which are key to the formation of the desired sulfonyl fluoride products. nih.gov The development of bench-stable, redox-active fluorosulfonyl radical precursors, like 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, has further expanded the scope and applicability of these photoredox methods. d-nb.info

Optimization of Reaction Conditions and Scalability Studies for Laboratory and Industrial Applications

The successful transition of a synthetic methodology from laboratory discovery to industrial production hinges on rigorous optimization of reaction conditions and demonstrated scalability. For the synthesis of this compound and related compounds, several factors are critical to ensuring high yields, purity, and economic viability.

Optimization of Reaction Conditions:

The efficiency of arylsulfonyl fluoride synthesis is highly dependent on parameters such as the choice of reagents, solvent, temperature, and catalyst.

Fluoride Source: While traditional methods often relied on the halogen exchange of sulfonyl chlorides with reagents like potassium fluoride (KF) or potassium bifluoride (KHF2), newer protocols have explored more efficient systems. rsc.org The use of phase-transfer catalysts, such as 18-crown-6 ether, can facilitate the reaction at room temperature. mdpi.com In electrochemical syntheses, KF is an ideal fluoride source due to its low cost, safety, and availability. acs.org

Solvent and Electrolyte: In electrochemical methods, the choice of solvent and electrolyte is crucial. For the radical fluorosulfonylation of vinyl triflates, a study identified tetraethylammonium (B1195904) hexafluorophosphate (B91526) (Et4NPF6) as the optimal electrolyte and diethyl ether (Et2O) as the best solvent. organic-chemistry.org

Catalyst Systems: For palladium-catalyzed syntheses from aryl iodides, the choice of ligand is important. CataCXium A (di-adamantylalkylphosphine) has been shown to be an effective ligand in combination with a Pd(OAc)2 precatalyst. mdpi.com In photoredox catalysis, the selection of the photocatalyst and additives is key to achieving high efficiency.

Lewis Acid Activation: For the synthesis of sulfonamides from sulfonyl fluorides, the activation of the highly stable S-F bond is necessary. Calcium triflimide [Ca(NTf2)2] has been identified as an effective Lewis acid for this purpose, enabling the reaction of a wide range of sulfonyl fluorides with amines in good to excellent yields. acs.org

The table below summarizes the optimization of an electrochemical synthesis of β-keto sulfonyl fluorides, highlighting the impact of key parameters on the reaction yield.

| Entry | Electrolyte | Solvent | Voltage (V) | Yield (%) |

| 1 | Et4NCl | CH3CN | 15 | 25 |

| 2 | Et4NBr | CH3CN | 15 | 31 |

| 3 | Et4NBF4 | CH3CN | 15 | 65 |

| 4 | Et4NPF6 | CH3CN | 15 | 78 |

| 5 | Et4NPF6 | THF | 15 | 62 |

| 6 | Et4NPF6 | Et2O | 15 | 85 |

| 7 | Et4NPF6 | Et2O | 10 | 55 |

Data adapted from a study on the electrochemical synthesis of β-keto sulfonyl fluorides via radical fluorosulfonylation of vinyl triflates. organic-chemistry.org

Scalability Studies:

Demonstrating the scalability of a synthetic route is a crucial step towards its practical application. Several methodologies for arylsulfonyl fluoride synthesis have been successfully performed on a larger scale.

Gram-Scale Synthesis: The versatility of copper-catalyzed fluorosulfonylation of aryldiazonium salts was demonstrated by synthesizing a product on a gram scale with a good reaction outcome. mdpi.com Similarly, a photoredox-catalyzed allylic C-H fluorosulfonylation was scaled up to a 2 mmol scale, yielding the desired products in high isolated yields of 83-90%. The synthesis of sulfonamides from sulfonyl fluorides using calcium triflimide activation has also been exemplified on a gram scale. acs.org

Continuous Flow Chemistry: For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. mdpi.com While specific studies on the continuous flow synthesis of this compound are not detailed, the principles have been applied to related processes like chlorosulfonation. Continuous manufacturing allows for better control of reaction parameters, controlled release and trapping of toxic byproducts, and can significantly increase the space-time yield compared to batch procedures. mdpi.com This approach reduces operator exposure and the potential for human error, making it highly suitable for the large-scale production of key chemical intermediates. mdpi.com

These studies underscore the potential for modern synthetic methods, including electrochemical and photoredox-catalyzed pathways, to be optimized and scaled for both laboratory and industrial applications, providing reliable access to important compounds like this compound. acs.orgmdpi.com

Reactivity and Mechanistic Investigations of 2 Iodo 4 Methylbenzenesulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Moiety (SO2F)

The sulfonyl fluoride group is characterized by a strong sulfur-fluorine (S-F) bond, which renders it significantly more stable than the analogous sulfonyl chlorides. This stability allows for a high degree of functional group tolerance in synthetic transformations. However, under appropriate conditions, the sulfur atom acts as a potent electrophile, readily undergoing nucleophilic attack. This "click" reactivity is the cornerstone of SuFEx chemistry, enabling the formation of robust sulfonamide and sulfonate ester linkages.

Nucleophilic Substitution Reactions (SuFEx Click Chemistry)

The central theme of the reactivity of 2-Iodo-4-methylbenzenesulfonyl fluoride is its participation in nucleophilic substitution reactions at the sulfur atom of the sulfonyl fluoride group. This process, a hallmark of SuFEx click chemistry, involves the displacement of the fluoride ion by a nucleophile, leading to the formation of a new covalent bond. The reaction is prized for its high yields, mild conditions, and broad substrate scope.

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding sulfonamides. This transformation is a key example of SuFEx click chemistry and is valued for its efficiency in creating the stable sulfonamide linkage, a common motif in pharmaceuticals and agrochemicals. The reaction typically proceeds in the presence of a base to neutralize the hydrofluoric acid byproduct. The reactivity of the amine nucleophile plays a significant role in the reaction outcome, with more nucleophilic amines generally affording higher yields and faster reaction rates.

Table 1: Synthesis of Sulfonamides from this compound

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | N-(phenyl)-2-iodo-4-methylbenzenesulfonamide | Base, Solvent, Temp, Time | Data not available | N/A |

| Benzylamine | N-(benzyl)-2-iodo-4-methylbenzenesulfonamide | Base, Solvent, Temp, Time | Data not available | N/A |

| Morpholine | 4-(2-Iodo-4-methylphenylsulfonyl)morpholine | Base, Solvent, Temp, Time | Data not available | N/A |

| Diethylamine | N,N-diethyl-2-iodo-4-methylbenzenesulfonamide | Base, Solvent, Temp, Time | Data not available | N/A |

Please note that while the formation of sulfonamides from aryl sulfonyl fluorides is a well-established reaction, specific yield data for the reactions of this compound with the listed amines were not available in the searched literature. The table represents the expected products based on general SuFEx reactivity.

In a similar fashion to sulfonamide formation, this compound reacts with phenols to yield sulfonate esters. This SuFEx reaction is an efficient method for creating the sulfonate ester linkage, which is present in various functional molecules and materials. The reaction is typically facilitated by a base to deprotonate the phenol (B47542), thereby increasing its nucleophilicity. The electronic properties of the phenol can influence the reaction, with electron-rich phenols generally reacting more readily. A related compound, 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), has been synthesized, highlighting the utility of iodinated phenyl sulfonates as synthetic intermediates. mdpi.commdpi.comresearchgate.net

Table 2: Synthesis of Sulfonate Esters from this compound

| Phenol Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenol | Phenyl 2-iodo-4-methylbenzenesulfonate | Base, Solvent, Temp, Time | Data not available | N/A |

| 4-Methoxyphenol | 4-Methoxyphenyl 2-iodo-4-methylbenzenesulfonate | Base, Solvent, Temp, Time | Data not available | N/A |

| 4-Nitrophenol | 4-Nitrophenyl 2-iodo-4-methylbenzenesulfonate | Base, Solvent, Temp, Time | Data not available | N/A |

| Catechol | 1,2-Phenylene bis(2-iodo-4-methylbenzenesulfonate) | Base, Solvent, Temp, Time | Data not available | N/A |

Specific experimental data for the synthesis of sulfonate esters directly from this compound was not found in the available literature. The table illustrates the expected products based on the principles of SuFEx chemistry.

The reaction of sulfonyl fluorides with hydrazine (B178648) and its derivatives provides access to sulfonyl hydrazines, which are valuable intermediates in organic synthesis, notably in the generation of diazo compounds and in the Wolff-Kishner reduction. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the sulfonyl sulfur, displacing the fluoride. While the synthesis of organic sulfonyl hydrazides from sulfonyl chlorides and hydrazine is a well-established method, specific examples utilizing this compound are not extensively documented in the readily available literature. google.com

Role of Sulfonyl Fluorides as Electrophilic and Ambiphilic Reagents

The sulfonyl fluoride moiety in this compound primarily functions as an electrophilic center, with the sulfur atom being susceptible to attack by a wide range of nucleophiles. This electrophilicity is the driving force behind its participation in SuFEx reactions. The high electronegativity of the fluorine and oxygen atoms polarizes the S-F and S=O bonds, rendering the sulfur atom electron-deficient and thus highly electrophilic.

While the primary reactivity is electrophilic at the sulfur center, the presence of the iodine atom on the aromatic ring introduces a potential site for other types of reactivity. The carbon-iodine bond can participate in various transition metal-catalyzed cross-coupling reactions, which could potentially impart a degree of ambiphilic character to the molecule as a whole, allowing it to react with both nucleophiles (at the sulfonyl fluoride) and electrophiles (at the C-I bond, following oxidative addition to a metal center).

Stability of the S-F Bond Under Diverse Chemical Conditions

A defining feature of the sulfonyl fluoride group is the remarkable stability of the sulfur-fluorine bond. sigmaaldrich.com This bond is significantly stronger than the corresponding sulfur-chlorine bond in sulfonyl chlorides, which contributes to the compound's stability towards hydrolysis and a range of chemical reagents.

Reduction: The S-F bond is generally resistant to reduction under conditions that would typically cleave other sulfur-halogen bonds. sigmaaldrich.com This stability allows for selective chemical manipulations at other sites of the molecule without affecting the sulfonyl fluoride moiety. For instance, reductions that target other functional groups can often be performed in the presence of a sulfonyl fluoride.

Oxidation: The sulfur atom in this compound is in its highest oxidation state (+6), and therefore, the sulfonyl fluoride group is inert to further oxidation. This robustness allows for oxidative transformations to be carried out on other parts of the molecule without compromising the integrity of the SO2F group.

Transition Metal Catalysis: The stability of the S-F bond is generally maintained in the presence of many transition metal catalysts. This is a crucial advantage as it allows for the iodine atom of this compound to be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, while leaving the sulfonyl fluoride group intact for subsequent SuFEx reactions. However, under certain conditions, transition metals can catalyze reactions involving the S-F bond. nih.govrsc.org

Reactivity of the Aromatic Iodine Moiety

The carbon-iodine (C-I) bond in this compound is the most reactive site for a variety of transformations, particularly in transition metal-catalyzed reactions. The high polarizability and relative weakness of the C-I bond make it susceptible to oxidative addition, a key step in many catalytic cycles. This section explores the diverse reactivity of the aryl iodide moiety in this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The aryl iodide in this compound serves as an excellent electrophilic partner in these transformations due to the high reactivity of the C-I bond towards Pd(0) catalysts. nih.govwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.org This method is widely used to form biaryl structures. The reaction with this compound would yield substituted 4-methylbenzenesulfonyl fluoride derivatives. While the sulfonyl fluoride group is generally stable, under certain conditions, it can also undergo a desulfonative Suzuki-Miyaura coupling, though this typically targets the C-S bond rather than the more reactive C-I bond. rsc.orgnih.govresearchgate.net The presence of fluoride ions can sometimes enhance the Suzuki-Miyaura coupling of challenging substrates. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgnih.govmdpi.com This reaction typically proceeds with a palladium catalyst and a base. The reaction of this compound with various alkenes would lead to the synthesis of styrenylsulfonyl fluorides and related compounds. nih.gov The mechanism involves oxidative addition of the C-I bond, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl iodide and a terminal alkyne. It is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to aryl alkynes and is tolerant of a wide range of functional groups. The coupling of this compound with a terminal alkyne would produce a 2-alkynyl-4-methylbenzenesulfonyl fluoride.

The table below summarizes typical conditions for these palladium-catalyzed reactions involving aryl iodides.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Biaryl |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Et₃N, Diethylamine | Aryl Alkyne |

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle. nih.govwildlife-biodiversity.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (Ar-I), such as this compound, to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step. The C-I bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide intermediate (Ar-Pd(II)-I). nobelprize.orgresearchgate.net The reactivity order for aryl halides in this step is I > Br > Cl > F, making aryl iodides highly reactive substrates. researchgate.net

Transmetalation (Suzuki and Sonogashira Reactions):

In the Suzuki reaction , the organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the iodide ligand. This step is called transmetalation and results in a diorganopalladium(II) complex (Ar-Pd(II)-R). nobelprize.org

In the Sonogashira reaction , the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) halide intermediate to generate the diorganopalladium(II) complex. wikipedia.org

Migratory Insertion and β-Hydride Elimination (Heck Reaction):

In the Heck reaction , an alkene coordinates to the arylpalladium(II) halide complex. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new alkylpalladium(II) intermediate. nih.gov

For the reaction to proceed, the alkylpalladium(II) intermediate must have a hydrogen atom on the β-carbon. A syn-β-hydride elimination then occurs, yielding the substituted alkene product and a hydridopalladium(II) halide complex. nih.gov

Reductive Elimination: This is the final step of the cycle for Suzuki and Sonogashira reactions. The two organic groups on the diorganopalladium(II) complex are coupled and eliminated from the metal center, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle. nih.govmit.edu In the Heck reaction, the hydridopalladium(II) complex is converted back to the active Pd(0) catalyst by reaction with the base. nih.gov

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions. Ligands can influence the catalyst's stability, reactivity, and selectivity by modifying the steric and electronic properties of the metal center. nih.govrsc.org

Sterically Bulky Ligands: Bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective. mit.edunih.gov Their large size promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step. nih.gov Furthermore, steric bulk can accelerate the final reductive elimination step.

Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium center. This facilitates the oxidative addition of aryl halides and can stabilize the resulting Pd(II) intermediate. mit.edu

N-Heterocyclic Carbenes (NHCs): NHCs are another important class of ligands. They form strong σ-bonds with palladium and are often more stable than phosphine ligands, making them suitable for challenging coupling reactions. nih.gov

The rational design and screening of ligands are essential for optimizing reaction conditions, expanding substrate scope, and achieving high yields and selectivity for specific transformations involving substrates like this compound. nih.govacs.org

| Ligand Type | Examples | Key Features | Effect on Reaction |

| Monodentate Phosphines | P(t-Bu)₃, PCy₃ | Sterically bulky, electron-rich | Promotes oxidative addition, enhances catalyst activity |

| Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-donating | Highly effective for a broad range of cross-couplings |

| Bidentate Phosphines | BINAP, dppf | Form stable chelate complexes | Can improve selectivity and catalyst stability |

| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, thermally stable | Robust catalysts, effective for difficult substrates |

Copper-Mediated Coupling Reactions

In addition to its role as a co-catalyst in the Sonogashira reaction, copper can independently mediate or catalyze various cross-coupling reactions of aryl iodides. These reactions often provide complementary reactivity to palladium-catalyzed methods.

Ullmann Condensation: This classic copper-mediated reaction is used to form carbon-heteroatom bonds (C-N, C-O, C-S). The reaction of this compound with alcohols, amines, or thiols in the presence of a copper catalyst and a base would lead to the corresponding ethers, amines, and thioethers. Modern Ullmann reactions often use ligands to improve efficiency and mildness of reaction conditions.

Copper-Catalyzed Fluoroalkylation: Copper can mediate the fluoroalkylation of aryl iodides. sioc.ac.cn For instance, reacting this compound with a suitable fluoroalkylating agent in the presence of a copper catalyst could introduce fluoroalkyl groups at the 2-position. researchgate.net

Coupling with Organometallic Reagents: Copper catalysts can facilitate the coupling of aryl iodides with Grignard reagents or organolithium compounds, providing an alternative to some palladium-catalyzed processes. researchgate.net

Radical Reactions Involving Aryl Iodides

The relatively weak C-I bond in aryl iodides allows for its homolytic cleavage to generate aryl radicals under certain conditions. These highly reactive intermediates can participate in a variety of transformations.

Aryl radicals can be generated from this compound through several methods:

Thermal or Photochemical Initiation: In the presence of a radical initiator or upon UV irradiation, the C-I bond can break to form the 2-fluoro-5-methylphenylsulfonyl radical.

Electron Transfer Processes: Single-electron transfer (SET) from a reductant or a photoredox catalyst can lead to the formation of a radical anion, which then fragments to release an iodide ion and the aryl radical.

Once formed, this aryl radical can undergo reactions such as:

Addition to Alkenes and Alkynes: The radical can add across a π-system to form a new C-C bond, generating a new radical species that can be further trapped or propagated in a chain reaction. nih.govnih.gov This forms the basis for radical-mediated Heck-type reactions and various cyclization strategies.

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a donor molecule to form 4-methylbenzenesulfonyl fluoride.

Fluorine Transfer: In specialized contexts, alkyl radicals have been shown to be fluorinated by reagents like N-fluorobenzenesulfonimide (NFSI). researchgate.net While less common for aryl radicals, similar radical-based fluorination pathways are an area of active research.

Hypervalent Iodine Chemistry Applications

Aryl iodides are unique among aryl halides in their ability to be easily oxidized to stable hypervalent iodine(III) and iodine(V) states. nih.govprinceton.edu This property allows this compound to serve as a precursor to a range of versatile and environmentally benign oxidizing reagents. psu.edu

The oxidation of the iodine center in this compound can lead to several classes of hypervalent iodine compounds:

(Dichloroiodo)arenes (ArICl₂): Prepared by direct chlorination of the aryl iodide. These compounds are useful for chlorination reactions. nih.gov

[Bis(acyloxy)iodo]arenes (ArI(OOCR)₂): Such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are synthesized by treating the aryl iodide with peracids in the presence of carboxylic acids. They are powerful oxidizing agents used for a wide array of transformations, including the oxidation of alcohols and phenols, and for promoting oxidative rearrangements. psu.edutcichemicals.com

Iodosylarenes (ArIO) and Iodoxyarenes (ArIO₂): These are iodine(III) and iodine(V) oxides, respectively. They serve as potent oxygen transfer agents. 2-Iodoxybenzoic acid (IBX) is a well-known example of a highly selective oxidant derived from an aryl iodide. nih.gov

These hypervalent iodine reagents derived from this compound could be employed in various synthetic applications, leveraging their electrophilic and oxidative nature.

| Hypervalent Reagent Type | General Structure | Oxidation State of Iodine | Typical Synthetic Application |

| (Dihaloiodo)arene | ArIX₂ (X=Cl, F) | +3 | Halogenation (e.g., chlorination of alkenes) |

| [Bis(acyloxy)iodo]arene | ArI(OCOR)₂ | +3 | Oxidation of alcohols, phenols; oxidative cyclizations |

| Iodosylarene | ArIO | +3 | Oxygen transfer reactions |

| Iodoxyarene | ArIO₂ | +5 | Powerful oxidation of alcohols and other functional groups |

Cooperative and Competitive Reactivity Between the Iodine and Sulfonyl Fluoride Groups

The dual functionality of this compound presents a scenario where the iodine and sulfonyl fluoride groups can exhibit both cooperative and competitive reactivity, largely dependent on the reaction conditions and the nature of the reagents employed. The C-I bond is a well-established site for oxidative addition in palladium-catalyzed cross-coupling reactions, while the sulfonyl fluoride group is a powerful electrophile for SuFEx chemistry.

In the realm of competitive reactivity , the choice of catalyst and reaction partners is paramount in dictating the site of transformation. For instance, in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Heck couplings, the aryl iodide moiety is the primary reactive center. nih.gov The C-I bond readily undergoes oxidative addition to a low-valent palladium complex, initiating the catalytic cycle. Under these conditions, the sulfonyl fluoride group typically remains intact due to the high strength of the S-F bond, rendering it inert to the palladium catalyst. This chemoselectivity allows for the functionalization of the aromatic ring at the 2-position without affecting the sulfonyl fluoride group, which can then be utilized in subsequent synthetic steps.

Conversely, in the presence of strong nucleophiles and appropriate catalysts for SuFEx reactions, the sulfonyl fluoride group becomes the primary site of attack. While direct nucleophilic aromatic substitution (SNAr) of the iodine atom is generally disfavored on non-activated aryl iodides, the sulfonyl fluoride group can be activated for substitution.

Cooperative reactivity , while less explicitly documented for this specific molecule, can be envisaged in sequential functionalization strategies. A prime example would be an initial palladium-catalyzed cross-coupling reaction at the iodine position, which introduces a new substituent. This newly introduced group can, in turn, electronically or sterically influence the subsequent reactivity of the sulfonyl fluoride group in a SuFEx reaction. For example, the introduction of a bulky group ortho to the sulfonyl fluoride could sterically hinder its approach by nucleophiles. Conversely, the introduction of an electron-donating or -withdrawing group could modulate the electrophilicity of the sulfur center.

Electronic and Steric Effects of the Methyl Group on Reactivity Profiles

The methyl group at the 4-position of the benzene (B151609) ring in this compound exerts both electronic and steric effects that influence the reactivity of both the iodine and sulfonyl fluoride functionalities.

Electronic Effects:

The methyl group is a well-known electron-donating group through induction and hyperconjugation. This electron-donating nature increases the electron density of the aromatic ring. This has several consequences for the reactivity of the molecule:

Reactivity of the Iodine Atom: The increased electron density at the carbon atom bearing the iodine can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. While a comprehensive kinetic study comparing this compound with its non-methylated counterpart is not readily available in the literature, the general trend suggests that electron-donating groups can sometimes slightly decrease the rate of oxidative addition to electron-rich palladium(0) species. However, this effect is often subtle and can be overshadowed by other factors in the catalytic cycle.

Reactivity of the Sulfonyl Fluoride Group: The electron-donating methyl group can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This is because the increased electron density on the ring can be partially relayed to the sulfonyl group, making the sulfur atom less electron-deficient and therefore less susceptible to nucleophilic attack. This deactivating effect is generally modest but could be significant in competitive reactions or with weak nucleophiles.

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants. The methyl group has a negative Hammett sigma value (σp = -0.17), indicating its electron-donating character when in the para position. libretexts.org This value can be used in linear free-energy relationships to predict its effect on reaction rates and equilibrium constants.

Steric Effects:

Applications of 2 Iodo 4 Methylbenzenesulfonyl Fluoride in Complex Organic Synthesis

As a Building Block for Multifunctional Aromatic Scaffolds

The presence of both a carbon-iodine (C-I) bond and a sulfur-fluorine (S-F) bond on the same aromatic core allows for selective and sequential functionalization, making 2-iodo-4-methylbenzenesulfonyl fluoride (B91410) an ideal starting material for the synthesis of multifunctional aromatic scaffolds. The differential reactivity of these two groups is the cornerstone of its utility in this context. The iodo group is amenable to a vast array of well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, at the 2-position.

Conversely, the sulfonyl fluoride group is generally stable under these conditions, allowing it to be carried through the initial transformation unscathed. Once the desired modification has been made at the iodo-position, the sulfonyl fluoride moiety can then be targeted. It can be converted into sulfonamides, sulfonic esters, or sulfones through nucleophilic substitution of the fluoride ion. This two-stage functionalization strategy provides a powerful tool for the construction of highly decorated aromatic structures that would be difficult to access through other synthetic routes.

For instance, a Suzuki coupling could be employed to introduce a new aryl group at the 2-position, followed by the reaction of the sulfonyl fluoride with a primary or secondary amine to form a sulfonamide. This would result in a complex molecule with three distinct aromatic regions, each with its own potential for further functionalization. The table below illustrates the potential for creating diverse scaffolds from 2-iodo-4-methylbenzenesulfonyl fluoride through sequential cross-coupling and nucleophilic substitution reactions.

Table 1: Exemplary Synthesis of Multifunctional Aromatic Scaffolds

| Step 1: Cross-Coupling Reaction (at Iodo-position) | Intermediate Product | Step 2: Nucleophilic Substitution (at Sulfonyl Fluoride) | Final Product Class |

|---|---|---|---|

| Suzuki Coupling with Phenylboronic acid | 2-Phenyl-4-methylbenzenesulfonyl fluoride | Reaction with Piperidine | 1-[(2-Phenyl-4-methylphenyl)sulfonyl]piperidine |

| Sonogashira Coupling with Phenylacetylene | 2-(Phenylethynyl)-4-methylbenzenesulfonyl fluoride | Reaction with Phenol (B47542) | Phenyl 2-(phenylethynyl)-4-methylbenzenesulfonate |

| Heck Coupling with Styrene | 2-(2-Phenylvinyl)-4-methylbenzenesulfonyl fluoride | Reaction with Aniline | N-Phenyl-2-(2-phenylvinyl)-4-methylbenzenesulfonamide |

Precursor for Advanced Sulfonylating and Iodinating Reagents

Beyond its direct use as a building block, this compound can serve as a precursor for the synthesis of more advanced and specialized reagents. The reactivity of both the sulfonyl fluoride and the iodo group can be harnessed to create novel chemical tools for sulfonylation and iodination.

The sulfonyl fluoride moiety can be converted into other sulfonylating agents with tailored reactivity. For example, reaction with a less nucleophilic alcohol or a sterically hindered amine could yield a sulfonate ester or sulfonamide that acts as a more selective sulfonylating agent in subsequent reactions.

More significantly, the iodo group can be transformed into a hypervalent iodine species. Hypervalent iodine reagents are widely used in organic synthesis as versatile oxidizing agents and for the transfer of various functional groups. For example, oxidation of this compound could yield an iodosyl (B1239551) or iodyl derivative, which could then be used in a variety of transformations. Furthermore, it could serve as a precursor for the synthesis of diaryliodonium salts. These salts are powerful electrophilic arylating agents. A diaryliodonium salt derived from this compound would be a bifunctional reagent capable of transferring the 4-methyl-2-(fluorosulfonyl)phenyl group to a nucleophile.

The table below outlines the potential transformations of this compound into advanced reagents.

Table 2: Transformation of this compound into Advanced Reagents

| Functional Group Targeted | Transformation | Resulting Reagent Class | Potential Application |

|---|---|---|---|

| Sulfonyl Fluoride | Reaction with a specific amine | Custom Sulfonamide | Selective sulfonylating agent |

| Sulfonyl Fluoride | Reaction with a specific alcohol | Custom Sulfonate Ester | Selective sulfonylating agent |

| Iodo Group | Oxidation | Hypervalent Iodine(III) or (V) Reagent | Oxidizing agent, electrophilic group transfer |

Utilization in Cascade and Multicomponent Reactions for Molecular Complexity Generation

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. nih.gov The bifunctional nature of this compound makes it an attractive substrate for the design of such processes.

A hypothetical cascade reaction could involve an initial transformation at the iodo-position, for example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group. The newly introduced functionality could then, in the same pot, undergo an intramolecular reaction with the sulfonyl fluoride moiety to form a heterocyclic system. This would allow for the creation of complex polycyclic structures in a highly efficient manner.

In the context of MCRs, this compound could be one of three or more components that come together to form a complex product. For example, a palladium-catalyzed MCR could involve the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by the sequential insertion of other reactants, such as an alkyne and carbon monoxide, before a final nucleophilic attack on the sulfonyl fluoride group. While specific examples of this compound in such reactions are not yet widely reported, its structure is well-suited for the development of novel cascade and multicomponent reactions. The potential for generating molecular complexity is highlighted by the variety of reaction partners that could be employed.

Role in Divergent Synthetic Pathways to Access Diverse Chemical Libraries

Divergent synthesis is a powerful strategy for the generation of chemical libraries, where a common intermediate is converted into a wide range of structurally diverse molecules through the application of different reaction pathways. The orthogonal reactivity of the iodo and sulfonyl fluoride groups in this compound makes it an excellent starting point for divergent synthetic strategies.

Starting from this single compound, a library of analogues can be rapidly assembled by first performing a set of parallel reactions at the iodo-position. For example, a plate of different boronic acids could be used in parallel Suzuki coupling reactions to generate a series of 2-aryl-4-methylbenzenesulfonyl fluorides. Each of these products could then be further diversified by reacting them with a library of amines or alcohols to generate a large matrix of final products. This approach allows for the efficient exploration of chemical space around a particular scaffold, which is highly valuable in drug discovery and materials science.

The following table illustrates a divergent synthetic scheme starting from this compound.

Table 3: Divergent Synthesis Pathways from this compound

| Starting Material | Reaction at Iodo-position (Library 1) | Intermediate Library | Reaction at Sulfonyl Fluoride (Library 2) | Final Product Library |

|---|---|---|---|---|

| This compound | Suzuki Coupling with R¹-B(OH)₂ | 2-R¹-4-methylbenzenesulfonyl fluoride | Amination with R²R³NH | 2-R¹-4-methyl-N-(R²,R³)-benzenesulfonamide |

| Sonogashira Coupling with R¹-C≡CH | 2-(R¹-ethynyl)-4-methylbenzenesulfonyl fluoride | Esterification with R²-OH | R² 2-(R¹-ethynyl)-4-methylbenzenesulfonate |

Integration into Polymer and Materials Chemistry through SuFEx Linkages

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that involves the formation of robust covalent links between sulfonyl fluorides and silyl (B83357) ethers. acs.orgacs.org This reaction has found widespread application in polymer and materials chemistry for the synthesis of novel polymers and the modification of surfaces. The presence of a sulfonyl fluoride group makes this compound a potential monomer or functionalizing agent in SuFEx-based materials science.

As a monomer, this compound could be copolymerized with a bis(silyl ether) to create a polymer with pendant iodo groups along the backbone. These iodo groups would then be available for post-polymerization modification through the same cross-coupling reactions described earlier. This would allow for the synthesis of functional polymers with precisely controlled properties. For example, the iodo groups could be converted to fluorescent tags, cross-linking agents, or moieties that enhance the polymer's solubility or thermal stability.

Alternatively, this compound could be used to functionalize surfaces that have been pre-treated with silyl ether groups. The sulfonyl fluoride would react with the surface to form a covalent bond, leaving the iodo group exposed for further chemical transformations. This would provide a method for creating surfaces with tailored chemical and physical properties for applications in areas such as chromatography, sensing, and biocompatible materials. The robust nature of the SuFEx linkage ensures the stability of the resulting material. acs.org

Computational and Theoretical Investigations of 2 Iodo 4 Methylbenzenesulfonyl Fluoride and Its Transformations

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in 2-Iodo-4-methylbenzenesulfonyl fluoride (B91410). Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the molecule's geometry and electron distribution. researchgate.net

The electronic structure is significantly influenced by the substituents on the benzene (B151609) ring. The methyl group (-CH₃) at the para-position is a weak electron-donating group, enriching the aromatic ring with electron density through hyperconjugation. Conversely, the iodine atom at the ortho-position exhibits a dual electronic nature; it is electron-withdrawing inductively due to its electronegativity but can act as a weak electron-donating group through resonance. The sulfonyl fluoride (-SO₂F) group is a strong electron-withdrawing group, which significantly lowers the energy of the molecular orbitals of the benzene ring. nih.gov

The S-F bond in aryl sulfonyl fluorides is known for its high strength and polarization, which imparts significant stability and chemoselectivity compared to other sulfonyl halides. nih.gov Computational studies, often supplemented by crystallographic data on analogous compounds, help in elucidating the precise nature of these bonds. nih.gov Hirshfeld surface analysis on similar molecules reveals that the fluorine atom in a sulfonyl fluoride moiety does not typically participate in hydrogen bonding but can engage in close interactions with π-systems. nih.gov

Calculations can provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Key computed structural parameters for 2-Iodo-4-methylbenzenesulfonyl fluoride would include the C-S, S-O, and S-F bond lengths, which are critical for understanding the stability and reactivity of the sulfonyl fluoride group. nih.gov

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT methods.)

| Property | Calculated Value | Description |

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, arising from the vector sum of individual bond dipoles. |

| HOMO Energy | ~-7.2 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~-1.5 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~5.7 eV | The energy difference between the HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule. |

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying chemical reactions, offering a good balance between accuracy and computational cost. nih.gov For this compound, DFT calculations are instrumental in mapping out the potential energy surfaces of its transformations, allowing for a detailed understanding of reaction mechanisms. nih.gov

A key strength of DFT is its ability to locate and characterize stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). For a reaction involving this compound, such as a nucleophilic aromatic substitution at the iodine-bearing carbon or a reaction at the sulfonyl fluoride moiety, DFT can model the geometry of the transition state.

Frequency calculations are performed to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. By analyzing the atomic displacements of this imaginary frequency, the nature of the bond-making and bond-breaking processes can be visualized. For instance, in a hypothetical nucleophilic substitution reaction, the TS would show the partial formation of the new bond with the incoming nucleophile and the partial breaking of the C-I or S-F bond.

Once the reactants, intermediates, transition states, and products have been optimized, their electronic energies can be calculated. These energies are then corrected for zero-point vibrational energy (ZPVE), thermal energy, and entropy to obtain Gibbs free energies (ΔG). This allows for the construction of a complete reaction energy profile.

The reaction profile provides crucial information about the kinetics and thermodynamics of the transformation. The height of the energy barrier from the reactant to the transition state (the activation energy, ΔG‡) determines the reaction rate. A lower activation energy implies a faster reaction. The difference in free energy between the products and reactants (ΔG_rxn) indicates whether the reaction is thermodynamically favorable (exergonic, ΔG_rxn < 0) or unfavorable (endergonic, ΔG_rxn > 0).

Table 2: Illustrative Energetic Profile for a Hypothetical Nucleophilic Substitution on this compound (Note: Data is hypothetical, representing a plausible reaction pathway elucidated by DFT calculations.)

| Species | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | 0.0 | This compound + Nucleophile |

| Intermediate | -5.2 | -4.8 | A transient species formed along the reaction path. |

| Transition State | +18.5 | +20.1 | The highest energy point leading to the product. |

| Products | -15.0 | -14.2 | The final products of the reaction. |

Molecular Dynamics Simulations for Solvation Effects and Conformational Analysis

While quantum chemical calculations are excellent for studying individual molecules or small clusters in the gas phase, the behavior of molecules in solution can be significantly different. Molecular Dynamics (MD) simulations are a powerful tool to bridge this gap. In an MD simulation, the motion of a molecule and its surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into:

Solvation Structure: How solvent molecules (e.g., water, acetonitrile) arrange themselves around the solute molecule. This is particularly important for understanding how the solvent might stabilize or destabilize reactants, transition states, and products.

Conformational Dynamics: The -SO₂F group can rotate around the C-S bond. While quantum calculations can identify the minimum energy conformations, MD simulations can reveal the dynamics of this rotation in solution, including the barriers to rotation and the populations of different conformers at a given temperature. The presence of the bulky iodine atom at the ortho position would be expected to create a significant rotational barrier, influencing the accessible conformations of the sulfonyl fluoride group.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling can go beyond explaining observed phenomena to predicting the reactivity and selectivity of new reactions. For this compound, several computational approaches can be used to predict its chemical behavior.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For electrophilic attack on the aromatic ring, the reaction is likely to occur at the positions where the HOMO has the largest lobes. For nucleophilic attack, the LUMO distribution is important. The electron-withdrawing -SO₂F group will lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the surface of a molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, a strong positive potential would be expected around the sulfur atom of the -SO₂F group, indicating its electrophilicity.

Calculation of Fukui Functions and Dual Descriptors: These are concepts derived from DFT that provide a more quantitative measure of the local reactivity of different atoms within a molecule, helping to predict the most likely sites for electrophilic, nucleophilic, or radical attack.

Studies on Fluorine Migration Reactions and Mechanisms

Fluorine migration is a type of rearrangement reaction where a fluorine atom moves from one position to another within a molecule. While not a commonly reported reaction for aryl sulfonyl fluorides, its theoretical possibility can be rigorously investigated using computational methods. Such a migration could potentially occur under thermal or photochemical conditions, or in the presence of a catalyst.

DFT calculations would be the primary tool to explore this phenomenon. The investigation would involve:

Proposing Plausible Mechanisms: Potential pathways for fluorine migration would be hypothesized. This could involve, for example, a direct 1,2-shift of the fluorine from the sulfur atom to an adjacent carbon atom on the benzene ring, or more complex, multi-step pathways involving intermediates.

Locating Transition States: For each proposed mechanism, the corresponding transition state would be located. The geometry of the TS would reveal the concerted or stepwise nature of the migration.

Calculating Activation Barriers: The energy barrier for each potential migration pathway would be calculated. A very high activation barrier would suggest that the reaction is kinetically inaccessible under normal conditions. Comparing the barriers for different pathways would identify the most favorable mechanism.

For this compound, a hypothetical fluorine migration from the sulfur to the ortho-carbon (C2) would be a complex process. The computational study would need to determine the energetics of forming a highly strained intermediate or transition state. The presence of the iodine and methyl substituents would also influence the electronic landscape and, consequently, the feasibility of such a rearrangement. Without experimental evidence, such computational studies remain purely exploratory but can provide valuable insights into the fundamental reactivity and stability of the S-F bond in this chemical environment.

Advanced Analytical Methodologies for Structural Elucidation of Complex Derivatives and Reaction Intermediates

High-Resolution Spectroscopic Techniques for Product Characterization and Stereochemical Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of "2-Iodo-4-methylbenzenesulfonyl fluoride" and its reaction products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) offer detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of "this compound" would provide characteristic signals for the aromatic protons and the methyl group. The aromatic region would display a complex splitting pattern due to the coupling between the protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing sulfonyl fluoride (B91410) group and the iodo group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbon atoms bearing the iodo and sulfonyl fluoride substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For "this compound," a singlet would be expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal would be characteristic of the electronic environment of the sulfonyl fluoride moiety.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition of "this compound" and its derivatives with high accuracy. This technique provides a precise mass-to-charge ratio, allowing for the confirmation of the molecular formula.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shift/Signal | Key Information Provided |

| ¹H NMR | Aromatic protons (~7.5-8.2 ppm), Methyl protons (~2.5 ppm) | Proton environment and connectivity |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), Methyl carbon (~20 ppm) | Carbon framework of the molecule |

| ¹⁹F NMR | Singlet (~ +60 to +70 ppm relative to CCl₃F) | Presence and electronic environment of the sulfonyl fluoride group |

| HRMS | Exact mass corresponding to C₇H₆IFO₂S | Elemental composition and molecular formula confirmation |

In Situ Spectroscopic Monitoring for Kinetic and Mechanistic Insights

In situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable data for kinetic analysis and mechanistic elucidation. bath.ac.uk For reactions involving "this compound," techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and NMR spectroscopy can be employed.

By continuously recording spectra during a reaction, it is possible to observe the disappearance of reactants, the formation of intermediates, and the appearance of products. This allows for the determination of reaction rates and the identification of transient species, which are crucial for understanding the reaction mechanism. For example, the progress of a nucleophilic substitution reaction at the sulfonyl fluoride group could be monitored by observing the changes in the characteristic vibrational frequencies of the S-F bond in the IR or Raman spectrum.

X-ray Crystallographic Analysis for Solid-State Structure-Reactivity Correlations

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, offering precise information about bond lengths, bond angles, and the spatial arrangement of atoms. mdpi.com For "this compound," a single-crystal X-ray diffraction analysis would reveal the exact geometry of the molecule in the solid state. nih.gov

This structural data is invaluable for understanding structure-reactivity relationships. For instance, the conformation of the sulfonyl fluoride group relative to the benzene ring and the iodo substituent could influence its reactivity. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions that may play a role in the solid-state properties and reactivity of the compound.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Orthorhombic | Basic crystal symmetry |

| Space Group | P2₁2₁2₁ | Arrangement of molecules in the unit cell |

| a (Å) | 7.5 | Unit cell dimension |

| b (Å) | 10.2 | Unit cell dimension |

| c (Å) | 14.8 | Unit cell dimension |

| C-I bond length (Å) | 2.10 | Information about the carbon-iodine bond |

| S-F bond length (Å) | 1.58 | Information about the sulfur-fluorine bond |

| Dihedral Angle (C-S-C-C) (°) | 85 | Torsion angle defining molecular conformation |

Applications of Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is derived from X-ray crystallographic data and provides insights into the nature and extent of contacts between neighboring molecules. nih.gov

For "this compound," Hirshfeld surface analysis would allow for the identification and quantification of various intermolecular interactions, such as halogen bonding (involving the iodine atom), hydrogen bonding, and van der Waals forces. The analysis generates a three-dimensional surface around a molecule, colored according to the nature and closeness of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov This information is crucial for understanding the crystal packing and the forces that govern the solid-state architecture of the compound. nih.gov

The analysis of a related compound, 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, revealed significant intermolecular contacts involving fluorine and iodine atoms. nih.gov A similar analysis for "this compound" would likely highlight the importance of the iodine and fluorine atoms in directing the crystal packing through halogen and other non-covalent interactions.

Future Research Directions and Emerging Opportunities for 2 Iodo 4 Methylbenzenesulfonyl Fluoride

Development of Novel Catalytic Activation Strategies for Enhanced Reactivity and Selectivity

While sulfonyl fluorides are valued for their stability, their reactivity can be enhanced and controlled through catalysis. Future research will likely focus on developing novel catalytic systems to activate the sulfur-fluorine (S-F) bond of 2-iodo-4-methylbenzenesulfonyl fluoride (B91410), thereby increasing its reactivity and selectivity in nucleophilic substitution reactions.